![molecular formula C22H20N4O3S B2753380 3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione CAS No. 852167-32-9](/img/structure/B2753380.png)
3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione
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Description
3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure Determination
One study detailed the synthesis and structure determination of a related compound, demonstrating the versatility of triazole derivatives in forming complex organic structures. This work showcases the chemical reactions and analytical techniques (such as NMR spectroscopy and X-ray diffraction) essential for synthesizing and characterizing compounds with potential applications in materials science and pharmaceuticals (Kariuki et al., 2022).
Molecular Structure and Hydrogen Bond Analysis
Another aspect of research focuses on the molecular structure and hydrogen bond strength of derivatives of pentane-2,4-dione. Studies utilizing Density Functional Theory (DFT) calculations compared the structural and bonding characteristics of such derivatives, providing insights into their chemical behavior and potential applications in designing molecules with desired physical and chemical properties (Zahedi-Tabrizi et al., 2015).
properties
IUPAC Name |
3-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-13(27)20(14(2)28)30-22-25-24-21(18-12-23-19-7-5-4-6-17(18)19)26(22)15-8-10-16(29-3)11-9-15/h4-12,20,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZKJHFIYWAIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione |
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